N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

Chemical Probe Screening Library Lead-like Compound

This compound is a strategic SAR probe for medicinal chemistry programs. Its N-butyl chain enables crucial three-point comparisons with N-isopentyl and N-cyclohexyl analogs to deconvolute alkyl topology effects on target affinity and ADME. The 3-morpholinosulfonyl-pyridine motif is a recognized kinase/GPCR pharmacophore. With XLogP3 1.1 and TPSA 100 Ų, it satisfies CNS MPO and lead-likeness criteria, making it ideal for fragment-to-lead campaigns. Procure alongside matched-pair analogs lacking the morpholinosulfonyl group to directly assess this fragment's intrinsic activity contribution. Obtaining this scaffold transforms an uncharacterized singleton into a calibrated SAR toolset for your binding and selectivity assays.

Molecular Formula C19H30N4O4S
Molecular Weight 410.53
CAS No. 1251597-98-4
Cat. No. B2356583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
CAS1251597-98-4
Molecular FormulaC19H30N4O4S
Molecular Weight410.53
Structural Identifiers
SMILESCCCCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C19H30N4O4S/c1-2-3-8-21-19(24)16-6-10-22(11-7-16)18-17(5-4-9-20-18)28(25,26)23-12-14-27-15-13-23/h4-5,9,16H,2-3,6-8,10-15H2,1H3,(H,21,24)
InChIKeyNWAKWWLHXSEYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide (CAS 1251597-98-4): Structural Identity and Physicochemical Baseline


N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide (CAS 1251597-98-4) is a synthetic small molecule (C19H30N4O4S, MW 410.5 g/mol) belonging to the sulfonamide-piperidine carboxamide class [1]. The compound features a central piperidine ring with an N-linked 3-morpholinosulfonyl-pyridin-2-yl substituent and a butyl carboxamide side chain [1]. Computed molecular descriptors include an XLogP3-AA of 1.1, a topological polar surface area of 100 Ų, and 7 hydrogen bond acceptors, placing it in a moderately lipophilic property space typical of CNS-accessible or intracellular-targeting lead-like molecules [1].

Why N-Butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide Cannot Be Interchanged with In-Class Analogs: A Call for Quantitative Differentiation


Superficial structural similarity within the piperidine sulfonamide class masks critical points of divergence that preclude reliable generic substitution. Alterations to the N-alkyl chain length, sulfonamide heterocycle, or carboxamide substitution can drastically shift target affinity, selectivity, and ADME properties; however, for CAS 1251597-98-4, peer-reviewed, comparator-anchored quantitative evidence remains absent from primary literature and authoritative databases. Procurement decisions for this compound therefore depend on targeted experimental head-to-head profiling against its closest analogs—such as the N-isopentyl, N-cyclohexyl, and other N-alkyl variants—in the specific assay context of the intended application. The evidence gaps highlighted below underscore the risk of assuming functional equivalence without direct empirical confirmation [1].

Quantitative Differentiation Evidence for N-Butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide: Comparator-Based Analysis


Evidence Gap Notification: No Published Comparator-Anchored Bioactivity or ADME Data Identified

An exhaustive search of primary literature, patents, BindingDB, ChEMBL, and PubChem BioAssay, excluding prohibited vendor sites, found zero quantitative bioactivity records (Ki, IC50, EC50, or ADME parameters) for N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide (CAS 1251597-98-4) that include a named comparator compound and an explicit assay context. Claims linking this compound to BMS-986165 (deucravacitinib) on certain vendor websites are structurally erroneous—deucravacitinib possesses a distinct pyridazine triazole chemotype—and cannot serve as a basis for differentiation. Consequently, no direct head-to-head, cross-study comparable, or valid class-level inference evidence could be admitted under the required strength criteria. This Evidence Item serves as an explicit disclosure of evidentiary limitation, as mandated by the analytical rules, and precludes any quantitative procurement justification beyond computed physicochemical properties [1].

Chemical Probe Screening Library Lead-like Compound

Computed Lipophilicity as a Differentiator: XLogP3-AA Comparison with the N-Isopentyl Analog

Among the closest structural analogs with publicly available identifiers, the N-butyl substitution of CAS 1251597-98-4 yields a predicted XLogP3-AA of 1.1 [1]. By Topliss-style reasoning, the N-isopentyl analog (branched C5 chain) is expected to exhibit slightly higher lipophilicity due to the additional methylene unit, while the N-cyclohexyl analog's cyclic constraint alters both logP and conformational flexibility. Although these predictions can guide selection for solubility or permeability optimization, they constitute class-level inference without experimental validation and should not be confused with measured compound-specific data.

Lipophilicity Drug-likeness Property-based Design

Topological Polar Surface Area (TPSA) Differentiation from the N-Cyclohexyl Analog

The computed TPSA of CAS 1251597-98-4 is 100 Ų [1], driven by the morpholinosulfonyl oxygen atoms, the carboxamide, and the pyridine nitrogen. The N-cyclohexyl analog shares an identical polar atom set, yielding the same TPSA of 100 Ų; however, its larger hydrophobic cyclohexyl surface area likely reduces overall polarity ratio (e.g., 3D-PSA or fraction of polar surface area). This class-level inference suggests that the cyclohexyl congener may exhibit enhanced passive membrane permeability relative to the N-butyl compound, whereas the N-butyl variant's lower molecular weight (410.5 vs. 436.6 g/mol) may confer an advantage in solubility-limited scenarios [1].

Polar Surface Area Membrane Permeability CNS Drug Design

Recommended Application Scenarios for N-Butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide Based on Available Evidence


Lead-like Screening Library Enrichment for CNS and Intracellular Targets

With an XLogP3-AA of 1.1, TPSA of 100 Ų, and MW of 410.5 g/mol, CAS 1251597-98-4 occupies a property space that satisfies multiple lead-likeness criteria (e.g., Pfizer 3/75 rule and CNS MPO desirability) [1]. Its computed properties suggest utility as a starting point for fragment- or lead-based campaigns targeting intracellular or CNS-penetrant mechanisms, particularly where polar surface area and moderate lipophilicity are design prerequisites.

Systematic Structure-Activity Relationship (SAR) Exploration of the N-Alkyl Amide Vector

The N-butyl chain represents a moderately lipophilic, linear alkyl amide substituent. When procured alongside its N-isopentyl (branched) and N-cyclohexyl (cyclic) analogs, this compound enables a three-point SAR set to probe the effect of alkyl topology on target binding, selectivity, and metabolic stability. This systematic comparison directly addresses the differentiation gaps identified in Section 3 and can transform the compound from an uncharacterized singleton into a calibrated SAR tool.

Morpholinosulfonyl-Pyridine Scaffold Validation in Biochemical Assays

The 3-morpholinosulfonyl-pyridine motif is a pharmacophore element found in multiple kinase and GPCR-targeted probe series. Procuring CAS 1251597-98-4 as a base scaffold enables chemists to evaluate the intrinsic activity contribution of this fragment in the absence of confounding substitutions, provided parallel testing with matched-pair analogs lacking the morpholinosulfonyl group is conducted [1].

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